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Compound of Interest

Compound Name:
N-Methyl-2-

nitrobenzenesulfonamide

Cat. No.: B187476 Get Quote

An In-Depth Technical Guide to the Synthesis of N-Methyl-2-nitrobenzenesulfonamide from

2-nitrobenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of N-Methyl-2-
nitrobenzenesulfonamide, a valuable intermediate in organic synthesis. The primary method

detailed herein is the reaction of 2-nitrobenzenesulfonyl chloride with methylamine. This

reaction is a standard procedure for forming sulfonamides and is widely applicable.[1][2]

The 2-nitrobenzenesulfonyl (nosyl) group is significant in synthetic chemistry, often employed

as a protecting group for amines due to its facile cleavage under mild conditions.

Understanding its formation is crucial for its application in multi-step syntheses.

Data Presentation
The following table summarizes the quantitative data for a representative synthesis of N-
Methyl-2-nitrobenzenesulfonamide. The data is based on established protocols for similar

sulfonamide formations.[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b187476?utm_src=pdf-interest
https://www.benchchem.com/product/b187476?utm_src=pdf-body
https://www.benchchem.com/product/b187476?utm_src=pdf-body
https://www.benchchem.com/product/b187476?utm_src=pdf-body
https://www.benchchem.com/pdf/The_Nitrobenzenesulfonamides_A_Comprehensive_Technical_Guide_to_Their_Discovery_Synthesis_and_Evolution_in_Drug_Development.pdf
https://www.researchgate.net/figure/nitroaniline-was-reacting-with-4-methylbenzenesulfonyl-chloride-to-synthesize_fig2_323185723
https://www.benchchem.com/product/b187476?utm_src=pdf-body
https://www.benchchem.com/product/b187476?utm_src=pdf-body
http://orgsyn.org/demo.aspx?prep=v79p0186
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b187476?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Unit Molar Ratio Notes

Reactants

2-

Nitrobenzenesulf

onyl Chloride

10.0 g 1.0 Limiting reagent.

45.1 mmol

Methylamine

(40% in H₂O)
4.28 mL 1.1

A slight excess of

the amine is

used to ensure

complete

reaction.

49.6 mmol

Triethylamine 6.93 mL 1.1

Acts as a base to

neutralize the

HCl byproduct.

49.6 mmol

Solvent

Dichloromethane

(DCM)
100 mL -

Anhydrous

conditions are

recommended

for optimal yield.

[4]

Reaction

Conditions

Temperature 0 to 25 °C -

Initial cooling

controls the

exothermic

reaction.

Reaction Time 2 - 4 hours - Progress can be

monitored by

Thin Layer
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Chromatography

(TLC).[4]

Product

N-Methyl-2-

nitrobenzenesulf

onamide

~9.4 g -
Theoretical yield

is 9.75 g.

Yield

Crude Yield ~95 % -
Before

purification.

Purified Yield 85 - 90 % -
After

recrystallization.

Experimental Protocol
This protocol is adapted from a verified procedure for the synthesis of a similar 2-

nitrobenzenesulfonamide.[3]

Materials:

2-Nitrobenzenesulfonyl chloride (10.0 g, 45.1 mmol)

Methylamine (40% solution in water, 4.28 mL, 49.6 mmol)

Triethylamine (6.93 mL, 49.6 mmol)

Dichloromethane (DCM), anhydrous (100 mL)[4]

1 M Hydrochloric acid (HCl)

Saturated sodium bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Ethyl acetate

Hexane

Procedure:

Reaction Setup: A 250-mL, two-necked, round-bottomed flask is equipped with a magnetic

stirring bar and a nitrogen gas inlet. The flask is charged with 2-nitrobenzenesulfonyl chloride

(10.0 g, 45.1 mmol) and anhydrous dichloromethane (100 mL).

Addition of Reagents: The resulting mixture is stirred and cooled in an ice-water bath to 0 °C.

Triethylamine (6.93 mL, 49.6 mmol) is added, followed by the dropwise addition of the

aqueous methylamine solution (4.28 mL, 49.6 mmol) over 5-10 minutes, ensuring the

temperature remains below 10 °C.

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is

allowed to warm to room temperature. The mixture is stirred for 2-4 hours. The reaction

progress should be monitored by TLC.[4]

Work-up: Upon completion, the reaction is quenched by adding 50 mL of water. The mixture

is transferred to a separatory funnel, and the organic layer is separated.

Washing: The organic layer is washed sequentially with 1 M HCl (2 x 50 mL), saturated

NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).[4][5] This washing sequence removes

excess amine, triethylamine hydrochloride, and any remaining acidic or basic impurities.

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate,

filtered, and the solvent is removed under reduced pressure using a rotary evaporator to

yield the crude product.[3][4]

Purification: The crude N-Methyl-2-nitrobenzenesulfonamide can be purified by

recrystallization. The crude solid is dissolved in a minimal amount of hot ethyl acetate and

then hexane is added until turbidity is observed. Cooling the solution will afford the purified

product as crystals.[3] The crystals are collected by filtration, washed with cold hexane, and

dried under vacuum.
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The following diagrams illustrate the key chemical transformation and a generalized workflow

for the synthesis.

2-Nitrobenzenesulfonyl
Chloride

+
Methylamine

DCM, Et3N
0 °C to RT N-Methyl-2-nitrobenzenesulfonamide

Click to download full resolution via product page

Caption: Reaction scheme for the synthesis of N-Methyl-2-nitrobenzenesulfonamide.
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Caption: Generalized experimental workflow for the synthesis and purification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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